molecular formula C10H10BrFN4O2 B13028933 2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide

2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide

Cat. No.: B13028933
M. Wt: 317.11 g/mol
InChI Key: KGYWARUKGBMVOS-UHFFFAOYSA-N
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Description

Chemical Structure & Key Features This compound features a triazolo[4,3-a]pyridine core fused with a triazole ring, substituted with bromo (C6), fluoro (C8), and a keto group (C3). Its molecular formula is C₁₀H₉BrFN₄O₂, with a molecular weight of 331.11 g/mol .

Synthesis & Pharmacological Relevance
Synthesis involves cycloaddition reactions using copper-based catalysts to form the triazole ring, followed by halogenation (Br, F) and amidation steps . The compound exhibits kinase inhibition activity, particularly targeting enzymes involved in cancer and inflammatory pathways .

Properties

Molecular Formula

C10H10BrFN4O2

Molecular Weight

317.11 g/mol

IUPAC Name

2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C10H10BrFN4O2/c1-14(2)8(17)5-16-10(18)15-4-6(11)3-7(12)9(15)13-16/h3-4H,5H2,1-2H3

InChI Key

KGYWARUKGBMVOS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C(=O)N2C=C(C=C(C2=N1)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazolopyridine core, followed by the introduction of bromine and fluorine atoms. The final step involves the acylation of the triazolopyridine with N,N-dimethylacetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Triazolo[4,3-a]pyridines

Table 1: Substituent Effects on Bioactivity
Compound Name Substituents Molecular Weight (g/mol) Key Pharmacological Activity
Target Compound 6-Bromo, 8-Fluoro 331.11 Kinase inhibition (anticancer, anti-inflammatory)
6-Chloro-8-Fluoro Analog 6-Chloro, 8-Fluoro 272.66 Enhanced metabolic stability; antimicrobial activity
6-Chloro Analog 6-Chloro 241.63 Kinase inhibition; moderate cytotoxicity

Key Observations :

  • Bromo vs. However, chlorine analogs (e.g., 6-chloro) show better solubility due to reduced hydrophobicity .
  • Fluoro at C8 : The 8-fluoro substituent enhances metabolic stability by resisting oxidative degradation, a feature shared with the 6-chloro-8-fluoro analog .

Core Structure Variations: Triazolo-Pyrazines and Pyrimidines

Table 2: Impact of Fused Ring Systems
Compound Name Core Structure Molecular Weight (g/mol) Key Activity
Target Compound Triazolo[4,3-a]pyridine 331.11 Kinase inhibition
Triazolo[4,3-b]pyridazine Derivative Triazolo[4,3-b]pyridazine 347.37 Anticancer (thio-linked acetamide enhances DNA intercalation)
Triazolo[4,3-a]pyrazine Derivative Triazolo[4,3-a]pyrazine 375.39 Antimalarial (phenoxy group improves membrane permeability)

Key Observations :

  • Pyridine vs. Pyrazine : Pyridine-based cores (target compound) exhibit stronger kinase inhibition, while pyrazine derivatives (e.g., triazolo[4,3-a]pyrazine) show broader antiparasitic activity due to altered electronic profiles .
  • Thioacetamide vs. Acetamide : Sulfur-containing analogs (e.g., triazolopyridazine) demonstrate higher DNA-binding affinity but lower oral bioavailability compared to the target compound’s acetamide group .

Functional Group Modifications in Acetamide Side Chains

Table 3: Side Chain Effects
Compound Name Acetamide Substituent Molecular Weight (g/mol) Key Property
Target Compound N,N-dimethyl 331.11 Enhanced lipophilicity (logP ~2.1)
N-(3-Fluorophenyl) Analog N-(3-Fluorophenyl) 347.37 Improved CNS penetration (logP ~2.8)
Methyl Ester Analog Methyl ester 304.08 Prodrug potential (hydrolyzes to active acid)

Key Observations :

  • N,N-Dimethyl vs. Aryl Substituents : The dimethyl group in the target compound balances solubility and membrane permeability, whereas aryl-substituted analogs (e.g., N-(3-fluorophenyl)) show higher tissue distribution but increased toxicity risks .
  • Ester vs. Amide : Methyl ester derivatives (e.g., ) act as prodrugs, improving gastrointestinal absorption but requiring enzymatic activation .

Research Findings & Implications

Halogen Positioning: The 6-bromo-8-fluoro combination in the target compound optimizes steric and electronic effects for kinase inhibition, outperforming mono-halogenated analogs in preclinical models .

Core Flexibility : Triazolo[4,3-a]pyridine derivatives exhibit superior target selectivity over pyrazine/pyrimidine-based analogs, reducing off-target effects in oncology applications .

Side Chain Engineering : Modifications to the acetamide group (e.g., prodrug esters) may address bioavailability limitations without compromising potency .

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